molecular formula C8H6N4O8 B145670 Alloxantin CAS No. 76-24-4

Alloxantin

Cat. No.: B145670
CAS No.: 76-24-4
M. Wt: 286.16 g/mol
InChI Key: IWDDXZKCDHOOSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloxantin can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of uric acid or alloxan, followed by appropriate reduction steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alloxantin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium chlorate.

    Reducing Agents: Hydrogen sulfide, stannous chloride.

    Reaction Conditions: Typically, these reactions are carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products:

    Alloxan: Formed through oxidation.

    Dialuric Acid: Formed through reduction.

Scientific Research Applications

Alloxantin has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: Studied for its role in oxidative stress and its effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the production of dyes and other chemical products.

Comparison with Similar Compounds

Alloxantin is similar to several other compounds, including:

Uniqueness of this compound: this compound’s unique dimeric structure and its ability to undergo both oxidation and reduction reactions make it a valuable compound in various scientific studies. Its role in the murexide test and its potential therapeutic applications further highlight its significance.

Properties

IUPAC Name

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDXZKCDHOOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058795
Record name [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy-
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Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER
Record name ALLOXANTIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

RHOMBIC PRISMS (WATER+2)

CAS No.

76-24-4
Record name Alloxantin
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Record name Alloxantin
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Record name ALLOXANTIN
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Record name [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy-
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Record name [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy-
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Record name 5,5'-dihydroxy-5,5'-bipyrimidinehexaone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Alloxantin?

A1: this compound has the molecular formula C8H6N4O8 and a molecular weight of 266.14 g/mol. []

Q2: How does this compound exist in solution?

A2: this compound exists in equilibrium with its reduction partner, dialuric acid, and its oxidation product, alloxan. [, , , ] This equilibrium is crucial for understanding its biological activity.

Q3: What is the significance of the Alloxan-Dialuric Acid redox cycle involving this compound?

A3: this compound can dissociate into alloxan and dialuric acid in solution. [, ] Dialuric acid readily autoxidizes back to alloxan, generating reactive oxygen species like superoxide radicals in the process. [, ] This continuous cycle is believed to contribute to this compound's toxicological effects.

Q4: How does this compound interact with reducing agents?

A4: this compound can be reduced by various agents like hydrogen sulfide, yielding dialuric acid as the product. [] The specific product formed depends on factors like temperature and the concentration of the reducing agent.

Q5: Does this compound interact with metal ions?

A5: Yes, research suggests that this compound can form complexes with metal ions like chromium. [] This complex formation is suggested to contribute to its accumulation in skeletal tissue.

Q6: How does this compound induce diabetes?

A6: While this compound itself may not directly interact with glucokinase, its dissociation product, alloxan, potently inhibits this enzyme. [] Glucokinase is crucial for glucose sensing in pancreatic β-cells, and its inhibition disrupts insulin secretion, potentially leading to diabetes.

Q7: Can this compound cause hemolysis?

A7: Yes, this compound, similar to alloxan, has been shown to induce hemolysis, particularly in tocopherol-deficient rats. [] This effect is attributed to the generation of reactive intermediates during the redox cycling of alloxan and dialuric acid.

Q8: What are the applications of this compound in biological research?

A9: this compound has been used as a tool to study diabetes induction [], hemolysis mechanisms [], and calcium metabolism in tumors []. Its ability to generate reactive oxygen species makes it relevant to oxidative stress research.

Q9: How is this compound synthesized?

A9: this compound can be synthesized through various methods, including:

  • Reduction of alloxan by hydrogen sulfide []
  • Oxidation of dialuric acid []
  • Reaction of alloxan with dialuric acid []
  • Reaction of 1-benzyl-1,4-dihydronicotinamide with alloxan or this compound [, ]
  • One-electron reduction of alloxan monohydrate with potassium cyanide or 1-benzyl 4-cyano-1,4-dihydronicotinamide. []

Q10: How is the structure of this compound confirmed?

A11: Techniques like X-ray crystallography have been used to elucidate the crystal structure of this compound dihydrate. [] Spectroscopic methods like UV spectroscopy are also valuable tools for its characterization. []

Q11: What is the role of computational chemistry in understanding this compound?

A12: Computational studies, particularly density functional theory calculations, have been instrumental in investigating the thermodynamics and mechanisms of the alloxan-dialuric acid redox cycle involving this compound. []

Q12: Is this compound stable in all conditions?

A13: The stability of this compound is affected by factors like pH, temperature, and the presence of reducing agents. [, , ] In a neutral solution, dialuric acid, a product of this compound dissociation, quickly autoxidizes to alloxan. []

Q13: How can the stability of this compound be enhanced?

A13: While specific formulation strategies for enhancing this compound stability are not extensively discussed in the provided research, controlling factors like pH and minimizing exposure to air (oxygen) could be beneficial.

Q14: What are the common analytical techniques used to study this compound?

A14: Researchers have employed various analytical techniques to study this compound, including:

  • Spectroscopy: UV spectroscopy is used to investigate its interactions with enzymes like xanthine oxidase. []
  • Electrochemistry: Electrochemical methods provide insights into the redox properties of this compound and related compounds. [, ]
  • Chromatography: Coupled with mass spectrometry, this technique aids in identifying and quantifying this compound and its degradation products. []

Q15: What are the known safety concerns associated with this compound?

A16: this compound's ability to generate reactive oxygen species raises concerns about its potential toxicity. [, , ] It has been linked to hemolysis and pancreatic β-cell damage, contributing to diabetes.

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